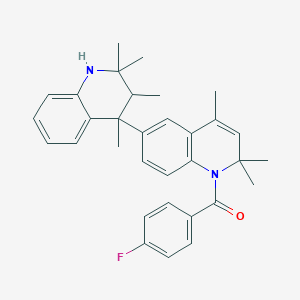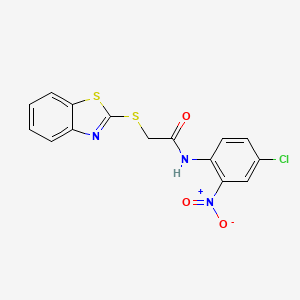
(4-fluorophenyl)(2,2,2',2',3,4,4'-heptamethyl-1,2,3,4-tetrahydro-4,6'-biquinolin-1'(2'H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline is a complex organic compound characterized by the presence of a fluorobenzoyl group and multiple methyl groups attached to a biquinoline structure
Preparation Methods
The synthesis of 1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a suitable precursor with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Demethylation: The intermediate product undergoes demethylation to remove methyl groups, typically using reagents like boron tribromide.
Nucleophilic Reaction: The final step involves a nucleophilic reaction with a suitable nucleophile to introduce the desired functional groups and complete the synthesis
Chemical Reactions Analysis
1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its interactions with biological targets.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers
Mechanism of Action
The mechanism of action of 1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline can be compared with similar compounds such as:
4-Fluorobenzoyl Chloride: Used in similar synthetic applications but lacks the biquinoline structure.
4-Fluorobenzoic Acid: Another related compound with different reactivity and applications.
4-Fluorobenzyl Chloride: Shares the fluorobenzoyl group but has a different overall structure and reactivity
These comparisons highlight the unique structural features and reactivity of 1’-(4-Fluorobenzoyl)-2,2,2’,2’,3,4,4’-Heptamethyl-3,4-Dihydro-1H,1’H,2H,2’H-4,6’-Biquinoline, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C32H35FN2O |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(4-fluorophenyl)-[2,2,4-trimethyl-6-(2,2,3,4-tetramethyl-1,3-dihydroquinolin-4-yl)quinolin-1-yl]methanone |
InChI |
InChI=1S/C32H35FN2O/c1-20-19-30(3,4)35(29(36)22-12-15-24(33)16-13-22)28-17-14-23(18-25(20)28)32(7)21(2)31(5,6)34-27-11-9-8-10-26(27)32/h8-19,21,34H,1-7H3 |
InChI Key |
AHVFUWHJXQKDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC2=CC=CC=C2C1(C)C3=CC4=C(C=C3)N(C(C=C4C)(C)C)C(=O)C5=CC=C(C=C5)F)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11541014.png)
![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11541015.png)

![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11541029.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11541030.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B11541031.png)
![(3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11541038.png)
![ethyl 2-[({[N-(phenylcarbonyl)methionyl]oxy}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11541044.png)
![2-{[(E)-(3-iodophenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11541052.png)
![2-bromo-6-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-nitrophenol](/img/structure/B11541053.png)
![5-({6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11541060.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541074.png)
![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11541087.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11541088.png)
